N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 896364-81-1
VCID: VC4919877
InChI: InChI=1S/C26H31FN4O5/c27-20-5-1-2-6-21(20)30-9-11-31(12-10-30)22(18-7-8-23-24(14-18)36-17-35-23)16-29-26(33)25(32)28-15-19-4-3-13-34-19/h1-2,5-8,14,19,22H,3-4,9-13,15-17H2,(H,28,32)(H,29,33)
SMILES: C1CC(OC1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5F
Molecular Formula: C26H31FN4O5
Molecular Weight: 498.555

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide

CAS No.: 896364-81-1

Cat. No.: VC4919877

Molecular Formula: C26H31FN4O5

Molecular Weight: 498.555

* For research use only. Not for human or veterinary use.

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide - 896364-81-1

Specification

CAS No. 896364-81-1
Molecular Formula C26H31FN4O5
Molecular Weight 498.555
IUPAC Name N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(oxolan-2-ylmethyl)oxamide
Standard InChI InChI=1S/C26H31FN4O5/c27-20-5-1-2-6-21(20)30-9-11-31(12-10-30)22(18-7-8-23-24(14-18)36-17-35-23)16-29-26(33)25(32)28-15-19-4-3-13-34-19/h1-2,5-8,14,19,22H,3-4,9-13,15-17H2,(H,28,32)(H,29,33)
Standard InChI Key ZOSSUOJYNXBUNU-UHFFFAOYSA-N
SMILES C1CC(OC1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5F

Introduction

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, incorporating the following:

  • Benzodioxole Derivative Formation:
    The benzodioxole moiety can be synthesized from catechol derivatives through methylenation using formaldehyde or similar reagents.

  • Piperazine Derivative Coupling:
    The fluorophenyl-piperazine unit can be introduced via nucleophilic substitution or reductive amination.

  • Amide Bond Formation:
    The ethanediamide backbone is formed through condensation reactions between amines and acid derivatives (e.g., acyl chlorides or anhydrides).

  • Oxolane Substitution:
    The oxolane group is typically introduced via alkylation reactions using halogenated tetrahydrofuran derivatives.

Potential Applications

This compound's structure suggests it may have pharmacological relevance due to the following properties:

  • Central Nervous System (CNS) Activity:

    • The fluorophenyl-piperazine moiety is commonly found in psychotropic drugs, indicating potential use as an antidepressant, anxiolytic, or antipsychotic agent.

  • Antimicrobial or Antiviral Potential:

    • Benzodioxole derivatives have demonstrated antimicrobial and antiviral activities in various studies.

  • Drug Delivery or Solubility Enhancer:

    • The oxolane group could improve the compound's solubility, making it suitable for oral or injectable formulations.

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